molecular formula C7H5ClF3NO B15068718 2-(Chloromethyl)-6-(trifluoromethoxy)pyridine

2-(Chloromethyl)-6-(trifluoromethoxy)pyridine

Cat. No.: B15068718
M. Wt: 211.57 g/mol
InChI Key: IUNGERYPOZEOFN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(trifluoromethoxy)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoromethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(trifluoromethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with a trifluoromethoxylating agent under specific conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at low temperatures to ensure the stability of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.

    Oxidation: The major product is the pyridine N-oxide.

    Reduction: The major product is 2-methyl-6-(trifluoromethoxy)pyridine.

Scientific Research Applications

2-(Chloromethyl)-6-(trifluoromethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

    Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.

    Medicine: It serves as a building block for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as increased stability or bioavailability.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetic and pharmacodynamic profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
  • 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine
  • 2-(Chloromethyl)-4-(trifluoromethoxy)pyridine

Uniqueness

2-(Chloromethyl)-6-(trifluoromethoxy)pyridine is unique due to the specific positioning of the trifluoromethoxy group at the 6-position on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds. The trifluoromethoxy group imparts unique electronic and steric properties that can enhance the compound’s stability and bioactivity.

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

2-(chloromethyl)-6-(trifluoromethoxy)pyridine

InChI

InChI=1S/C7H5ClF3NO/c8-4-5-2-1-3-6(12-5)13-7(9,10)11/h1-3H,4H2

InChI Key

IUNGERYPOZEOFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)(F)F)CCl

Origin of Product

United States

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